molecular formula C14H21IN2O4 B144295 (Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide CAS No. 137587-42-9

(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide

Cat. No.: B144295
CAS No.: 137587-42-9
M. Wt: 408.23 g/mol
InChI Key: ODHADNYYZLWDLZ-XNOMRPDFSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolymer typically involves the copolymerization of 1-vinyl-3-methylimidazole with maleic acid diethyl ester. This process can be carried out using radical polymerization techniques, often initiated by azobisisobutyronitrile (AIBN) or other radical initiators . The reaction conditions, such as temperature, solvent, and concentration, are carefully controlled to achieve the desired copolymer composition and molecular weight.

Industrial Production Methods

Industrial production of this copolymer may involve large-scale polymerization reactors where the monomers are continuously fed into the reactor, and the polymerization is carried out under controlled conditions. The resulting copolymer is then purified and processed into various forms, such as powders or films, depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the polymer backbone .

Scientific Research Applications

(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolymer exerts its effects involves its interaction with biological membranes and other molecular targets. For example, it has been shown to increase passive ionic permeability in erythrocyte membranes modified by fatty acids . This effect is likely due to the copolymer’s ability to interact with and disrupt the lipid bilayer, leading to increased ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide is unique due to the presence of both the imidazole and maleic acid diethyl ester components, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological membranes and other molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

137587-42-9

Molecular Formula

C14H21IN2O4

Molecular Weight

408.23 g/mol

IUPAC Name

(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide

InChI

InChI=1S/C8H12O4.C6H9N2.HI/c1-3-5(7(9)10)6(4-2)8(11)12;1-3-8-5-4-7(2)6-8;/h3-4H2,1-2H3,(H,9,10)(H,11,12);3-6H,1H2,2H3;1H/q;+1;/p-1/b6-5-;;

InChI Key

ODHADNYYZLWDLZ-XNOMRPDFSA-M

Isomeric SMILES

CC/C(=C(\CC)/C(=O)O)/C(=O)O.C[N+]1=CN(C=C1)C=C.[I-]

SMILES

CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-]

Canonical SMILES

CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-]

Synonyms

1-VIMAE copolymer
1-vinyl-3-methylimidazole-maleic acid diethyl ester copolyme

Origin of Product

United States

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